2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
Overview
Description
Mechanism of Action
Target of Action
PEO-IAA primarily targets the Transport Inhibitor Response 1/Auxin Signalling F-box proteins (TIR1/AFBs) . These proteins play a crucial role in auxin signaling, a vital process in plant physiology that regulates numerous aspects of plant development .
Mode of Action
PEO-IAA acts as an anti-auxin , blocking auxin signaling by binding to the TIR1 receptor . This binding inhibits the expression of auxin-responsive genes, effectively antagonizing auxin responses in vivo .
Biochemical Pathways
The primary biochemical pathway affected by PEO-IAA is the auxin signaling pathway . By blocking this pathway, PEO-IAA disrupts the crosstalk between auxins and cytokinins, two phytohormones that determine plant development . This disruption can affect various aspects of plant development, including cell division, elongation, differentiation, and root growth .
Result of Action
The action of PEO-IAA leads to several molecular and cellular effects. For instance, it has been shown to suppress root gravitropism and enhance root phototropism . Additionally, it causes chromatin loosening upon application to proliferating plant cells . In practical applications, PEO-IAA has been used to facilitate hemp micropropagation, improving beneficial morphological traits such as the balanced growth of all produced shoots and enhanced bud proliferation .
Biochemical Analysis
Biochemical Properties
2-indol-3-yl-4-oxo-4-phenylbutanoic acid interacts with several key biomolecules involved in auxin signaling pathways. It binds to transport inhibitor response 1/auxin signaling F-box proteins (TIR1/AFBs), which are crucial components of the auxin receptor complex . By binding to these proteins, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid inhibits the expression of auxin-responsive genes, thereby blocking auxin signaling . This interaction disrupts the normal function of auxin in promoting cell division, elongation, and differentiation.
Cellular Effects
The effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid on cellular processes are profound. It has been shown to inhibit cell division and elongation by blocking auxin signaling pathways . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid suppresses the expression of auxin-responsive genes such as ZmSAUR2, which is involved in cell elongation . Additionally, it affects the gravitropic response of plants, which is the ability of plants to orient their growth in response to gravity .
Molecular Mechanism
At the molecular level, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid exerts its effects by binding to the TIR1/AFBs proteins, which are part of the SCF (SKP1-CUL1-F-box protein) complex . This binding prevents the degradation of AUX/IAA proteins, which are repressors of auxin-responsive genes . As a result, the expression of these genes is inhibited, leading to the suppression of auxin-mediated cellular processes. This mechanism highlights the role of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid as a potent auxin antagonist.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-indol-3-yl-4-oxo-4-phenylbutanoic acid can lead to sustained inhibition of auxin signaling, resulting in long-term effects on cellular function . These effects include altered gene expression profiles and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits auxin signaling without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of auxin signaling . Beyond this threshold, the compound’s effects can become detrimental to the organism.
Metabolic Pathways
2-indol-3-yl-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways related to auxin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of auxin . By inhibiting auxin signaling, the compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . These effects highlight the compound’s role in modulating metabolic pathways associated with auxin signaling.
Transport and Distribution
Within cells and tissues, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid are crucial for its activity and function as an auxin antagonist.
Subcellular Localization
The subcellular localization of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-indol-3-yl-4-oxo-4-phenylbutanoic acid exerts its effects at the appropriate sites within the cell . The compound’s activity and function are closely linked to its subcellular localization.
Preparation Methods
The synthesis of 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid involves several steps. One common method includes the reaction of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid with phenylboronic acid in the presence of caesium carbonate and palladium (II) acetate under an argon atmosphere . The reaction is typically carried out in a mixture of ethanol and water. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a tool to study auxin signaling pathways and to develop new synthetic auxin analogs.
Biology: The compound is employed in plant biology research to investigate the role of auxins in plant development and growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating plant hormone pathways for agricultural benefits.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid is unique in its ability to specifically inhibit auxin signaling by targeting the TIR1 receptor. Similar compounds include:
Auxinole: Another auxin antagonist that inhibits auxin signaling but with different binding properties.
BP-IAA: A compound with similar inhibitory effects on auxin signaling but with variations in its chemical structure.
2MBP-IAA, 3MBP-IAA, 4MBP-IAA: These compounds are structurally related to this compound and exhibit similar anti-auxin activities.
Each of these compounds has unique properties and binding affinities, making them useful for different research applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMWLJNHPHNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284342 | |
Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-66-6 | |
Record name | 6266-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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